Vinflunine ditartrate

Catalog No.
S548493
CAS No.
194468-36-5
M.F
C53H66F2N4O20
M. Wt
1117.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinflunine ditartrate

CAS Number

194468-36-5

Product Name

Vinflunine ditartrate

IUPAC Name

2,3-dihydroxybutanedioic acid;methyl (1R,10S,12R)-11-acetyloxy-4-[(12S)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Molecular Formula

C53H66F2N4O20

Molecular Weight

1117.1 g/mol

InChI

InChI=1S/C45H54F2N4O8.2C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;2*5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t26?,27?,36?,37?,38?,42-,43-,44+,45+;;/m1../s1

InChI Key

YIHUEPHBPPAAHH-PGCYHTSJSA-N

SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

4'-Deoxy-20',20'-difluoro-5'-norvincaleukoblastine ditartrate; 20',20'-Difluoro-3',4'-dihydrovinorelbine ditartrate; BMS 710485

Canonical SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC[C@@]12C=CCN3C1[C@]4(CC3)C([C@](C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Description

The exact mass of the compound Vinflunine ditartrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Secologanin Tryptamine Alkaloids - Vinca Alkaloids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Vinflunine ditartrate is a third-generation vinca alkaloid, primarily used in the treatment of advanced or metastatic transitional cell carcinoma of the urothelial tract, especially after failure of platinum-based chemotherapy. It was first synthesized in 1998 at the Pierre Fabre research center in France and has been recognized for its unique pharmacological profile compared to earlier vinca alkaloids like vincristine, vinblastine, and vinorelbine. The chemical formula for vinflunine ditartrate is C49H60F2N4O14C_{49}H_{60}F_{2}N_{4}O_{14} with a molecular weight of approximately 967.03 g/mol .

Vinflunine ditartrate acts primarily through its interaction with tubulin, a protein that is crucial for microtubule formation. The binding of vinflunine to the β-tubulin subunit at the interdimer interface inhibits the polymerization of tubulin into microtubules, leading to cell cycle arrest at the G2/M phase and ultimately resulting in apoptosis in cancer cells . The stability of vinflunine in aqueous solutions has been studied, revealing that it remains stable at a pH range of 3.0 to 4.0, which is critical for its formulation as an injectable solution .

Vinflunine exhibits significant antitumor activity by disrupting microtubule dynamics. It inhibits the growth rate and promotes the shortening rate of microtubules, thereby preventing proper mitotic spindle formation during cell division . This mechanism leads to an accumulation of cells in metaphase and triggers apoptotic pathways. In preclinical studies, vinflunine has demonstrated superior efficacy over other vinca alkaloids in murine tumor models and human tumor xenografts .

Vinflunine ditartrate is primarily indicated for use in patients with advanced urothelial carcinoma who have previously undergone platinum-based chemotherapy without success. The drug is administered intravenously and has been approved by regulatory bodies such as the European Medicines Agency for this specific indication . Its role as a second-line treatment has made it a critical option for managing this aggressive form of cancer.

Vinflunine interacts with various cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in its metabolism. In vitro studies indicate that vinflunine can inhibit CYP3A4 activity, suggesting potential drug-drug interactions when co-administered with other medications metabolized by this enzyme . Additionally, it shows minimal inhibition on other CYP enzymes, indicating a relatively favorable interaction profile compared to some other chemotherapeutic agents.

Vinflunine belongs to the vinca alkaloid family, which includes several other compounds known for their antitumor properties. Below is a comparison highlighting its uniqueness:

Compound NameYear DevelopedMechanism of ActionUnique Features
Vincristine1963Binds to tubulin, inhibits mitosisFirst vinca alkaloid; neurotoxicity
Vinblastine1963Binds to tubulin, inhibits mitosisUsed for Hodgkin's lymphoma
Vinorelbine1980Binds to tubulin, inhibits mitosisLess neurotoxic than vincristine
Vinflunine1998Binds to β-tubulin, induces apoptosisEnhanced stability; effective against urothelial carcinoma

Vinflunine distinguishes itself through its enhanced stability in aqueous solutions and improved efficacy against specific cancer types compared to older vinca alkaloids. Its unique chemical modifications allow it to exhibit lower toxicity profiles while maintaining potent antitumor activity.

Hydrogen Bond Acceptor Count

25

Hydrogen Bond Donor Count

10

Exact Mass

1116.42384683 g/mol

Monoisotopic Mass

1116.42384683 g/mol

Heavy Atom Count

79

UNII

33MG53C7XW

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity]

Drug Indication

Javlor is indicated in monotherapy for the treatment of adult patients with advanced or metastatic transitional-cell carcinoma of the urothelial tract after failure of a prior platinum-containing regimen.Efficacy and safety of vinflunine have not been studied in patients with performance status ≥ 2.

Pharmacology

Vinflunine Ditartrate is the ditartrate salt of vinflunine, a bi-fluorinated derivative of the semisynthetic vinca alkaloid vinorelbine with potential antimitotic and antineoplastic activities. Vinflunine binds to tubulin and inhibits tubulin assembly and disrupts microtubule assembly dynamics. This results in cell cycle arrest in mitosis and an induction of apoptosis.

ATC Code

L01CA05

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Wikipedia

Vinflunine ditartrate

Dates

Modify: 2024-02-18
Kruczynski, A., et al., Crit. Rev. Oncol. Hematol., 40, 159 (2001)
Fabre, C., et al., Biochem. Pharmacol., 64, 733 (2002)
Bennouna, J. et al., Ann. Oncol., 14, 630 (2003)
Bennouna, J., et al., Expert Opin. Invest. Drugs, 14, 1259 (2005).

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